7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is of particular interest due to its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which is then reacted with thioamides to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.
Substitution: The phenylthiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 7-keto-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-phenylthiazol-4-yl)-4H-chroman-4-one.
Substitution: Formation of halogenated derivatives of the phenylthiazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Potential use as an anti-inflammatory and antioxidant agent.
Industry: Possible applications in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting enzymes: Such as DNA gyrase and COX inhibitors.
Scavenging reactive oxygen species: Preventing free radical injury.
Interacting with cellular receptors: Modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
3-Acyl(aroyl)coumarins: Used as synthons in heterocyclic synthesis.
3-(2-bromoacetyl)-1H-isochromen-1-one: An intermediate in the synthesis of the target compound.
Uniqueness
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the coumarin and thiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Biological Activity
7-Hydroxy-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one, a compound featuring a chromone backbone and a phenylthiazole substituent, has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C17H13N1O3S with a molecular weight of approximately 313.35 g/mol. Its structure includes a hydroxyl group at the 7-position and a phenylthiazole moiety, which contribute to its unique biological properties .
Property | Value |
---|---|
CAS No. | 57390-75-7 |
Molecular Formula | C17H13N1O3S |
Molecular Weight | 313.35 g/mol |
IUPAC Name | 7-hydroxy-3-(2-phenylthiazol-4-yl)chromen-4-one |
Synthesis
The synthesis of this compound typically involves the condensation of 7-hydroxy-4-methylcoumarin with 2-phenylthiazole. This reaction can be optimized using various reagents and conditions to enhance yield and purity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, demonstrating notable cytotoxic effects. For instance, in one study, derivatives of related chromenone compounds showed IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis and arresting the cell cycle at the G2/M phase. This is facilitated through interactions with cellular receptors and modulation of signaling pathways involved in cell proliferation .
Antioxidant and Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been reported to possess antioxidant properties, which help in scavenging reactive oxygen species (ROS). This action is crucial for preventing oxidative stress-related cellular damage. Furthermore, it may inhibit enzymes like COX, contributing to its anti-inflammatory effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Anticancer Study : A series of derivatives were synthesized and tested against six human cancer cell lines. The results indicated that some derivatives exhibited better cytotoxicity than standard chemotherapeutic agents like 5-fluorouracil .
- Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in treated cells, suggesting its potential as a therapeutic agent for diseases linked to oxidative damage .
Properties
CAS No. |
57390-75-7 |
---|---|
Molecular Formula |
C18H11NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
7-hydroxy-3-(2-phenyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C18H11NO3S/c20-12-6-7-13-16(8-12)22-9-14(17(13)21)15-10-23-18(19-15)11-4-2-1-3-5-11/h1-10,20H |
InChI Key |
MNGXFXVIFLIIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=COC4=C(C3=O)C=CC(=C4)O |
Origin of Product |
United States |
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